1-Tert-butyl-4-[5-(4-tert-butylphenoxy)pentoxy]benzene
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Overview
Description
1-Tert-butyl-4-[5-(4-tert-butylphenoxy)pentoxy]benzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with tert-butyl groups and a pentoxy chain linked to another benzene ring
Preparation Methods
The synthesis of 1-Tert-butyl-4-[5-(4-tert-butylphenoxy)pentoxy]benzene typically involves multiple steps, starting with the preparation of the tert-butylbenzene derivatives.
Industrial production methods may vary, but they generally follow similar synthetic routes, optimized for large-scale production. These methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Tert-butyl-4-[5-(4-tert-butylphenoxy)pentoxy]benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced forms of the compound.
Substitution: The benzene rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include halogens, acids, bases, and organometallic compounds. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Tert-butyl-4-[5-(4-tert-butylphenoxy)pentoxy]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules with specific therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 1-Tert-butyl-4-[5-(4-tert-butylphenoxy)pentoxy]benzene exerts its effects is primarily through its interactions with molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to fully elucidate these mechanisms and their implications for different applications.
Comparison with Similar Compounds
1-Tert-butyl-4-[5-(4-tert-butylphenoxy)pentoxy]benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: A simpler aromatic hydrocarbon with a single tert-butyl group attached to a benzene ring.
4-tert-Butylphenol: Contains a tert-butyl group and a hydroxyl group attached to a benzene ring.
1-Bromo-4-tert-butylbenzene: Features a bromine atom and a tert-butyl group on a benzene ring.
Properties
IUPAC Name |
1-tert-butyl-4-[5-(4-tert-butylphenoxy)pentoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2/c1-24(2,3)20-10-14-22(15-11-20)26-18-8-7-9-19-27-23-16-12-21(13-17-23)25(4,5)6/h10-17H,7-9,18-19H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWLNDTXUOHVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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